molecular formula C21H22N2O B12175491 3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Katalognummer: B12175491
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: GGIJBHMLDLOWHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has a unique structure that combines a phenyl group, a tetrahydrocarbazole moiety, and a propanamide group, making it an interesting subject for chemical and pharmacological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone to form the tetrahydrocarbazole core. This intermediate can then be further functionalized to introduce the propanamide group.

  • Fischer Indole Synthesis

      Reagents: Phenylhydrazine, cyclohexanone

      Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid

  • Functionalization

      Reagents: 3-bromopropanoyl chloride, base (e.g., triethylamine)

      Conditions: Room temperature, dichloromethane as solvent

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidation of the tetrahydrocarbazole moiety can lead to the formation of carbazole derivatives.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions, typically in ether solvents

      Products: Reduction of the carbonyl group in the propanamide moiety can yield the corresponding amine.

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine)

      Conditions: Room temperature, solvent (e.g., dichloromethane)

      Products: Halogenation of the phenyl group can lead to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Halogenating Agents: Bromine, chlorine

    Solvents: Dichloromethane, ether, water

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular pathways involved in inflammation or cancer progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is unique due to the presence of both a phenyl group and a propanamide moiety, which may confer distinct biological activities and chemical reactivity compared to other carbazole derivatives. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C21H22N2O

Molekulargewicht

318.4 g/mol

IUPAC-Name

3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C21H22N2O/c24-20(14-13-15-7-2-1-3-8-15)22-19-12-6-10-17-16-9-4-5-11-18(16)23-21(17)19/h1-5,7-9,11,19,23H,6,10,12-14H2,(H,22,24)

InChI-Schlüssel

GGIJBHMLDLOWHW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.